molecular formula C28H25ClN2O6 B11676112 (5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11676112
M. Wt: 521.0 g/mol
InChI Key: YDPLKKHZFSVCLX-STZFKDTASA-N
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Description

(5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for research.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can be compared with other compounds that have similar structures or functional groups. Examples include other diazinane derivatives and compounds with similar phenyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to undergo various chemical reactions

Properties

Molecular Formula

C28H25ClN2O6

Molecular Weight

521.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H25ClN2O6/c1-17-8-10-20(11-9-17)31-27(33)21(26(32)30-28(31)34)14-19-15-22(29)25(24(16-19)35-3)37-13-12-36-23-7-5-4-6-18(23)2/h4-11,14-16H,12-13H2,1-3H3,(H,30,32,34)/b21-14-

InChI Key

YDPLKKHZFSVCLX-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4C)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4C)OC)C(=O)NC2=O

Origin of Product

United States

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